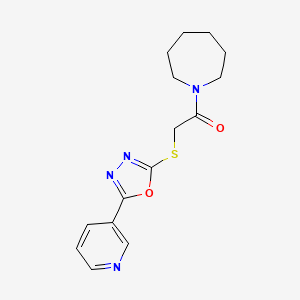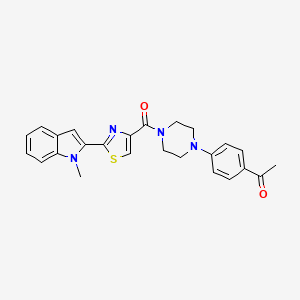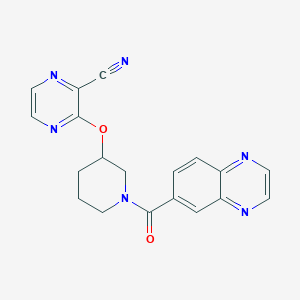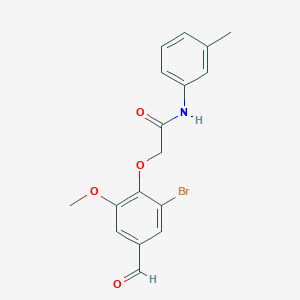
N-((2,5-dimethoxy-2,5-dihydrofuran-2-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2,5-dimethoxy-2,5-dihydrofuran-2-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C15H17N5O4 and its molecular weight is 331.332. The purity is usually 95%.
BenchChem offers high-quality N-((2,5-dimethoxy-2,5-dihydrofuran-2-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((2,5-dimethoxy-2,5-dihydrofuran-2-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Antioxidant Properties : A study by Ahmad et al. (2012) explored the synthesis and antioxidant activities of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, revealing moderate to significant radical scavenging activity. This indicates potential antioxidant applications for compounds structurally related to N-((2,5-dimethoxy-2,5-dihydrofuran-2-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide (Ahmad et al., 2012).
Antitumor Activity : Fahim et al. (2019) reported the synthesis of novel pyrimidiopyrazole derivatives with remarkable in vitro antitumor activity against the HepG2 cell line. This suggests potential anticancer applications for related compounds (Fahim et al., 2019).
Antimicrobial and DHFR Inhibition : A study by Othman et al. (2020) on pyrazole analogues, including pyrazolo[4,3-c]-pyridazines, demonstrated significant in vitro antimicrobial and DHFR (dihydrofolate reductase) inhibition activity. This indicates the potential use of similar compounds in antimicrobial and enzyme inhibition applications (Othman et al., 2020).
Chemical Synthesis and Characterization
Synthesis of Heterocycles : The work of Al-Harrasi et al. (2011) on the synthesis of β-alkoxy-γ-amino aldehydes and their conversion to various heterocycles, including pyrazole derivatives, highlights the versatility in synthesizing structurally diverse compounds (Al-Harrasi et al., 2011).
Molecular Docking Studies : Research by Lisowskaya et al. (2004) on the stabilization of (N-methyleneamino)imidoylketenes led to the synthesis of dipyrazolo[1,2-a;1',2'-d][1,2,4,5]tetrazines, indicating the potential for molecular docking and structure-activity relationship studies (Lisowskaya et al., 2004).
DNA Recognition : Chavda et al. (2010) discussed the design and synthesis of N-methyl pyrrole-containing polyamides for DNA recognition, suggesting the use of similar compounds in gene expression control and potential medicinal applications (Chavda et al., 2010).
Electrochemical Properties : Kondo et al. (1992) studied the synthesis and electrochemical analysis of N-substituted pyrrole compounds, which could be relevant for the development of electrochromic materials and electropolymerization processes (Kondo et al., 1992).
Propiedades
IUPAC Name |
N-[(2,5-dimethoxy-2H-furan-5-yl)methyl]-6-pyrazol-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4/c1-22-13-6-7-15(23-2,24-13)10-16-14(21)11-4-5-12(19-18-11)20-9-3-8-17-20/h3-9,13H,10H2,1-2H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLUEKPWSFFEDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C=CC(O1)(CNC(=O)C2=NN=C(C=C2)N3C=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2,5-dimethoxy-2,5-dihydrofuran-2-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Chloro-2-methylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2953000.png)
![3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one](/img/no-structure.png)

![6-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2953005.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]naphthalen-1-yl]benzamide](/img/structure/B2953007.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2953008.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-methylbutanamide](/img/structure/B2953015.png)


![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide](/img/structure/B2953019.png)
![(3-Fluorophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2953020.png)
![1-allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2953021.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)naphthalene-2-sulfonamide](/img/structure/B2953022.png)